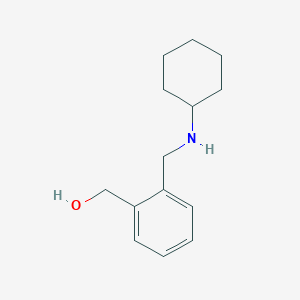
(2-Cyclohexylaminomethyl-phenyl)-methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each adding a different functional group to the molecule. One possible method could involve the Suzuki-Miyaura coupling , a widely-used reaction in organic chemistry that allows for the formation of carbon-carbon bonds .Scientific Research Applications
Synthetic Methodology and Catalysis
(2-Cyclohexylaminomethyl-phenyl)-methanol serves as a significant compound in synthetic chemistry, particularly in the development of new catalysis methods and the synthesis of complex molecules. Its derivatives have been explored in various chemical reactions, such as the aza-Piancatelli rearrangement, which is catalyzed by phosphomolybdic acid. This reaction allows for the smooth transformation of furan-2-yl(phenyl)methanol into trans-4,5-disubstituted cyclopentenone derivatives, showcasing high selectivity and yields in short reaction times (Reddy et al., 2012). Additionally, zinc chloride has been utilized as a catalyst in the three-component Ugi reaction involving 2-aminophenols, aldehydes, and cyclohexyl isocyanide, producing N-cyclohexyl-2-(2-hydroxyphenylamino)amide derivatives in methanol at room temperature, demonstrating the compound's versatility in facilitating complex chemical transformations (Shaabani et al., 2012).
Organic Synthesis and Reaction Mechanisms
In organic synthesis, the structural features of this compound have been exploited to study reaction mechanisms and develop new synthetic routes. For instance, its analogs have been involved in studies regarding the photogeneration and reactivity of phenyl cations, which add to π nucleophiles, providing insights into Wagner-Meerwein hydride and alkyl migration processes (Protti et al., 2004). Such studies are crucial for understanding reaction pathways and designing more efficient synthetic strategies.
Drug Synthesis and Pharmaceutical Research
The compound's derivatives have found applications in pharmaceutical research, particularly in the synthesis and evaluation of new antitubercular compounds. A novel triazole-based antitubercular compound, Cyclohex-3-enyl(5-phenyl-4H-1,2,4-triazol-3-yl)methanol (MSDRT 12), has been developed and its stereoisomers isolated for enantiospecific activity evaluation against Mycobacterium tuberculosis. The most potent isomer exhibited a minimum inhibitory concentration significantly lower than the others, highlighting the importance of stereochemistry in drug efficacy (Shekar et al., 2013).
Biomolecular Studies and Lipid Dynamics
Furthermore, studies involving this compound derivatives have extended into biomolecular research, particularly in understanding lipid dynamics. Methanol, a common solvent in such studies, has been shown to significantly impact lipid dynamics, accelerating flip-flop and transfer processes in lipid bilayers. This research has implications for the study of transmembrane proteins and peptides, as well as for our understanding of membrane function and stability (Nguyen et al., 2019).
Mechanism of Action
Mode of Action
Like many organic compounds, it is likely to interact with its targets through non-covalent interactions such as hydrogen bonding, van der waals forces, and ionic interactions .
Pharmacokinetics
Given its chemical structure, it is reasonable to hypothesize that it may be absorbed in the gastrointestinal tract after oral administration, distributed throughout the body via the bloodstream, metabolized in the liver, and excreted in the urine .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of (2-Cyclohexylaminomethyl-phenyl)-methanol. Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s stability and its interactions with biological targets .
Properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for (2-Cyclohexylaminomethyl-phenyl)-methanol involves the reaction of 2-cyclohexylaminoacetaldehyde with benzylmagnesium chloride, followed by reduction of the resulting intermediate with sodium borohydride.", "Starting Materials": [ "2-cyclohexylaminoacetaldehyde", "benzylmagnesium chloride", "sodium borohydride", "methanol", "diethyl ether", "water" ], "Reaction": [ "Step 1: Dissolve 2-cyclohexylaminoacetaldehyde (1.0 g, 6.2 mmol) in dry diethyl ether (20 mL) under nitrogen atmosphere.", "Step 2: Add benzylmagnesium chloride (1.0 M in diethyl ether, 12.4 mL, 12.4 mmol) dropwise to the reaction mixture at 0°C and stir for 2 hours at room temperature.", "Step 3: Quench the reaction by adding water (10 mL) and stirring for 10 minutes.", "Step 4: Extract the organic layer with diethyl ether (3 x 20 mL).", "Step 5: Combine the organic layers and dry over anhydrous magnesium sulfate.", "Step 6: Concentrate the solution under reduced pressure to obtain the intermediate (2-Cyclohexylaminomethyl-phenyl)-methanol as a yellow oil.", "Step 7: Dissolve the intermediate in methanol (10 mL) and add sodium borohydride (0.5 g, 13.2 mmol) slowly with stirring at room temperature.", "Step 8: Stir the reaction mixture for 2 hours and quench by adding water (10 mL).", "Step 9: Extract the product with diethyl ether (3 x 20 mL).", "Step 10: Combine the organic layers and dry over anhydrous magnesium sulfate.", "Step 11: Concentrate the solution under reduced pressure to obtain the final product (2-Cyclohexylaminomethyl-phenyl)-methanol as a white solid." ] } | |
CAS No. |
436099-68-2 |
Molecular Formula |
C14H22NO+ |
Molecular Weight |
220.33 g/mol |
IUPAC Name |
cyclohexyl-[[2-(hydroxymethyl)phenyl]methyl]azanium |
InChI |
InChI=1S/C14H21NO/c16-11-13-7-5-4-6-12(13)10-15-14-8-2-1-3-9-14/h4-7,14-16H,1-3,8-11H2/p+1 |
InChI Key |
GECMHKWBEHHGMQ-UHFFFAOYSA-O |
SMILES |
C1CCC(CC1)NCC2=CC=CC=C2CO |
Canonical SMILES |
C1CCC(CC1)[NH2+]CC2=CC=CC=C2CO |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-[[2-(6-methyl-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl)sulfanylacetyl]amino]benzoate](/img/structure/B2714862.png)
![3-[[2,4-Dimethyl-5-[methyl(methylsulfonyl)amino]phenyl]sulfonylamino]propanamide](/img/structure/B2714863.png)
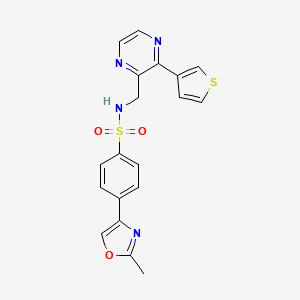
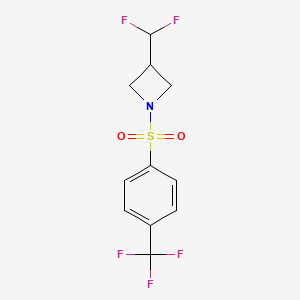

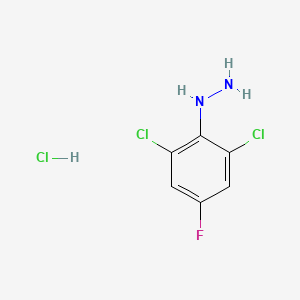
![1-ethyl-5-((3-fluorobenzyl)thio)-3-methyl-6-(thiophen-2-ylmethyl)-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2714868.png)
![(E)-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)-1-tosylpiperidine-4-carboxamide](/img/structure/B2714869.png)
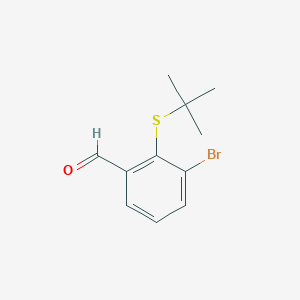

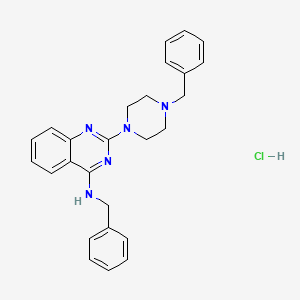

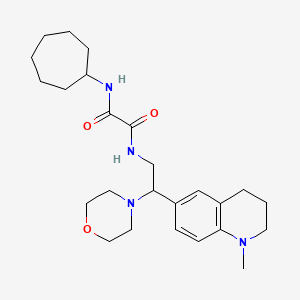
![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)pivalamide](/img/structure/B2714884.png)
